molecular formula C27H19ClN2O5S B5560837 methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B5560837
M. Wt: 519.0 g/mol
InChI Key: WQZCEPIOPJANHK-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H19ClN2O5S and its molecular weight is 519.0 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is 518.0703206 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Related Compounds : Kappe and Roschger (1989) explored various reactions of derivatives similar to the compound , particularly focusing on the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. Their research provides insights into the methylation and acylation of related structures, contributing to the understanding of the chemical behavior of such complex molecules (Kappe & Roschger, 1989).

  • Reactions with Heterocyclic Compounds : El’chaninov, Simonov, and Simkin (1982) studied the oxidation of methyl groups in benzimidazoles with heterocyclic components similar to the target compound. Their findings enhance the understanding of the oxidation behavior of such molecules, which is crucial for potential applications in medicinal chemistry (El’chaninov et al., 1982).

  • Formation of Complex Heterocycles : Liu, Shih, and Lee (1993) conducted research on the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones, compounds with structural similarities to the target compound. Their work contributes to the understanding of the formation of complex heterocycles and their potential applications in pharmaceuticals (Liu et al., 1993).

Molecular Characterization and Properties

  • Crystal Structure Analysis : Brændvang and Gundersen (2007) analyzed the crystal structure of closely related compounds, providing valuable information on molecular interactions and stability. Such studies are crucial for understanding the physical properties of complex molecules like the one (Brændvang & Gundersen, 2007).

  • Photophysical and Singlet Oxygen Activation Properties : Amati et al. (2010) investigated the photophysical properties of ethyl 2-arylothiazole-5-carboxylates, which bear resemblance to the target compound. Understanding such properties is essential for the development of photochemical applications (Amati et al., 2010).

  • Chemoselective Reactions : Seyfried et al. (2009) explored the chemoselectivity of reactions involving derivatives similar to the target compound. This research is crucial for developing selective synthetic pathways in pharmaceutical chemistry (Seyfried et al., 2009).

properties

IUPAC Name

methyl (7Z)-7-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-8-oxo-17-oxa-6-thia-4,9-diazapentacyclo[8.7.0.01,3.05,9.011,16]heptadeca-4,11,13,15-tetraene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O5S/c1-26-21(24(32)33-2)27(26)22(17-8-3-4-9-19(17)35-27)30-23(31)20(36-25(30)29-26)13-16-10-11-18(34-16)14-6-5-7-15(28)12-14/h3-13,21-22H,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZCEPIOPJANHK-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)C(=CC6=CC=C(O6)C7=CC(=CC=C7)Cl)SC5=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)/C(=C/C6=CC=C(O6)C7=CC(=CC=C7)Cl)/SC5=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-2A-methyl-6-oxo-2,2A-dihydro-7AH-[1]benzofuro[2,3-E]cyclopropa[D][1,3]thiazolo[3,2-A]pyrimidine-2(6H)-carboxylate

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